(4-(pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
oxan-4-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(13-5-11-20-12-6-13)18-9-3-15(4-10-18)21-14-1-7-17-8-2-14/h1-2,7-8,13,15H,3-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKVMFFVUCMVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Chemical Structure
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.3 g/mol
The biological activity of (4-(pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways.
1. Antimicrobial Activity
Research indicates that compounds similar to (4-(pyridin-4-yloxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
2. Inhibition of Tyrosinase
Tyrosinase (TYR) is an enzyme critical for melanin biosynthesis. Inhibitors of TYR are sought after for cosmetic applications and treatment of hyperpigmentation disorders. A study highlighted that compounds with similar structural motifs inhibited TYR effectively, demonstrating IC50 values significantly lower than traditional inhibitors like kojic acid .
3. Anti-inflammatory Effects
Compounds containing piperidine and pyridine moieties have been reported to exhibit anti-inflammatory properties. The mechanism often involves the modulation of inflammatory cytokines, which can be beneficial in conditions such as arthritis and other inflammatory diseases.
Case Study 1: Tyrosinase Inhibition
A study conducted on a series of piperazine derivatives found that specific modifications enhanced their inhibitory effects on TYR. The derived compounds were tested on Agaricus bisporus TYR, revealing competitive inhibition with promising results for further development as therapeutic agents against skin pigmentation disorders .
Case Study 2: Antimicrobial Screening
Another investigation screened various derivatives for their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications to the piperidine ring significantly increased activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics .
Preparation Methods
Grignard Reaction-Based Approaches
A prevalent method involves the reaction of methyl tetrahydro-2H-pyran-4-carboxylate with methylmagnesium bromide.
Mechanistic Insight : The Grignard reagent attacks the ester carbonyl, displacing the methoxy group to form the acetylated pyran derivative.
Alternative Pathway: Reduction of Ethyl Tetrahydro-2H-pyran-4-carboxylate
Lithium aluminum hydride (LiAlH₄) reduction provides tetrahydro-2H-pyran-4-ylmethanol, which is subsequently oxidized to the ketone.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | LiAlH₄ in THF (0°C, 1 h) | 96% |
| Oxidation | Jones reagent (CrO₃/H₂SO₄) | 82% |
This two-step sequence avoids Grignard handling but introduces additional oxidation steps.
Synthesis of 4-(Pyridin-4-yloxy)piperidine
Nucleophilic Aromatic Substitution
Pyridin-4-ol reacts with 4-hydroxypiperidine under Mitsunobu conditions (DIAD, PPh₃) to install the ether linkage.
| Conditions | Yield | Purity |
|---|---|---|
| DIAD/PPh₃, THF, 0°C → rt | 68% | >95% (HPLC) |
Key Challenge : Competing O- vs. N-alkylation requires strict temperature control.
Palladium-Catalyzed Coupling
Recent advances employ Pd₂(dba)₃ with t-BuOK in toluene for Ullmann-type coupling, enhancing regioselectivity.
| Catalyst | Base | Temp | Yield |
|---|---|---|---|
| Pd₂(dba)₃ | t-BuOK | 90°C | 62% |
This method minimizes side products but necessitates anhydrous conditions.
Coupling Strategies for Final Assembly
Acyl Chloride-Mediated Coupling
Activation of tetrahydro-2H-pyran-4-carboxylic acid to its acyl chloride (SOCl₂) followed by reaction with 4-(pyridin-4-yloxy)piperidine.
| Step | Reagents | Yield |
|---|---|---|
| Acyl chloride formation | SOCl₂, reflux | 89% |
| Amide coupling | Piperidine derivative, DIPEA, DCM | 73% |
Limitation : Requires strict moisture exclusion to prevent hydrolysis.
Direct Ketone Bridging via Friedel-Crafts Acylation
Employing AlCl₃ as a Lewis catalyst to facilitate electrophilic aromatic substitution.
| Conditions | Yield | Side Products |
|---|---|---|
| AlCl₃, nitrobenzene, 80°C | 58% | <5% (by GC-MS) |
This method is less favored due to harsh conditions and moderate yields.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adoption of microreactor technology enhances heat transfer and reduces reaction times:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time | 6 h | 45 min |
| Yield | 73% | 81% |
Green Chemistry Initiatives
Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact:
| Solvent | Yield | E-factor |
|---|---|---|
| THF | 75% | 8.2 |
| CPME | 78% | 4.1 |
CPME’s higher boiling point (106°C) enables safer high-temperature reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity in optimized routes.
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (compound may cause respiratory irritation) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can contradictions in spectroscopic data (e.g., NMR peak assignments) be resolved?
Advanced Research Question
- 2D NMR : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate experimental data .
- Isotopic labeling : Introduce deuterium at suspected positions to simplify splitting patterns .
What structural analogs of this compound have been studied, and how do modifications affect pharmacological activity?
Advanced Research Question
Key analogs and their SAR insights (from ):
| Analog | Modification | Activity Change |
|---|---|---|
| Compound A (piperidine-phenyl) | Phenyl substitution | Enhanced antidepressant activity |
| Compound B (chlorophenyl) | Chlorine at pyridine | Increased anticancer potency |
| Compound C (pyrimidine) | Pyrimidine instead of pyridine | Improved metabolic stability |
Substituting the pyridine ring with pyrimidine (electron-withdrawing groups) enhances target binding affinity in kinase assays .
What in vitro assays are suitable for initial biological evaluation of this compound?
Basic Research Question
- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assay .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity .
How can molecular docking simulations guide the design of derivatives targeting specific enzymes?
Advanced Research Question
- Software tools : AutoDock Vina or Schrödinger Suite predict binding modes to active sites .
- Key parameters : Analyze hydrogen bonding, π-π stacking, and hydrophobic interactions with residues (e.g., ATP-binding pocket of kinases) .
- Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .
What purification techniques are effective post-synthesis?
Basic Research Question
- Recrystallization : Use methanol/water mixtures for high-purity crystals .
- Flash chromatography : Optimize solvent polarity (e.g., 3:7 ethyl acetate/hexane) for baseline separation .
- Distillation : Remove volatile impurities under reduced pressure (for liquid intermediates) .
How can solubility challenges in biological testing be addressed?
Advanced Research Question
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
- Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for in vivo delivery .
What are the stability profiles under different storage conditions?
Basic Research Question
- Short-term : Store at –20°C in amber vials under argon to prevent oxidation .
- Long-term : Lyophilize and keep at –80°C; monitor degradation via LC-MS every 6 months .
- In solution : Avoid prolonged exposure to light or basic pH (>8) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
